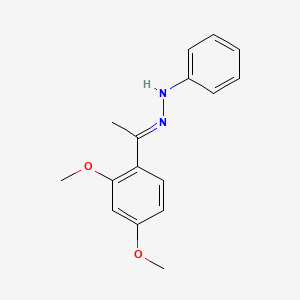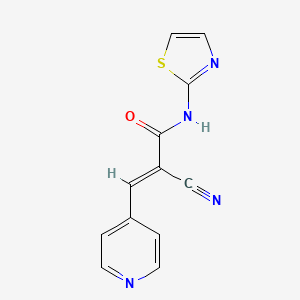
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, also known as DCMAC, is a chemical compound that has been extensively researched for its potential applications in various fields of science.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, including exploring its potential as a fluorescent probe for the detection of metal ions in biological systems, investigating its mechanism of action in more detail, and optimizing its structure for improved drug development. Additionally, further research is needed to determine the potential side effects of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide and to identify any potential drug-drug interactions.
Synthesemethoden
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyphenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties, making it a promising candidate for the development of new drugs. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-12(16)7-9-17(21)20-11-13-6-8-14(18)10-15(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZMDQNMOVZGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)



![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)


